2,2-Dimethylazetidin-3-ol
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Overview
Description
2,2-Dimethylazetidin-3-ol is a chemical compound with the molecular formula C5H11NO It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or amines in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
2,2-Dimethylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique ring structure allows it to bind to active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Cyclohexyl-2-phenylazetidin-3-ol
- 1-(a-Methylbenzyl)-azetidin-3-ol
- 1-t-Butylazetidin-3-ol
Comparison: 2,2-Dimethylazetidin-3-ol is unique due to its specific structural features, such as the presence of two methyl groups at the 2-position. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other azetidines may not be as effective. For instance, its steric hindrance can influence its reactivity and binding affinity in biochemical assays.
Biological Activity
Overview
2,2-Dimethylazetidin-3-ol is a cyclic amine characterized by its four-membered ring structure, which includes a nitrogen atom and a hydroxyl group. Its molecular formula is C5H11NO, indicating the presence of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound exhibits chirality due to a stereocenter at the azetidine ring, leading to potential enantiomers with distinct biological properties. Recent studies have highlighted its various biological activities, particularly in pharmacology and neuropharmacology.
1. Antimicrobial Properties
Research indicates that this compound has shown potential antimicrobial activity. Its structural features may allow it to interact with bacterial cell membranes or specific microbial targets, making it a candidate for further development as an antibiotic or antimicrobial agent.
2. Neuropharmacological Effects
Preliminary studies suggest that this compound acts as a positive allosteric modulator of GABA receptors. This modulation could enhance inhibitory neurotransmission in the central nervous system, potentially providing therapeutic effects for conditions such as anxiety and schizophrenia.
3. Synthesis of Bioactive Compounds
The compound has been investigated for its role as an intermediate in synthesizing bioactive compounds, including antibiotics. Its unique structure allows for various synthetic pathways that can lead to the development of novel therapeutic agents.
The exact mechanism of action for this compound remains under investigation. However, its interaction with GABA receptors suggests that it may enhance receptor activity without directly activating them, which could lead to fewer side effects compared to traditional agonists.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, correlating with increased GABAergic activity in the brain. This suggests its potential use in treating anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.
Data Table: Biological Activity Summary
Biological Activity | Description | Potential Applications |
---|---|---|
Antimicrobial | Exhibits activity against various bacterial strains | Antibiotic development |
Neuropharmacological | Positive allosteric modulation of GABA receptors | Treatment of anxiety and schizophrenia |
Synthesis Intermediate | Used in the synthesis of bioactive compounds | Development of new therapeutic agents |
Properties
IUPAC Name |
2,2-dimethylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)4(7)3-6-5/h4,6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKWVCWXVKHDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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